N-benzyl-3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-3-(4-bromophenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a useful research compound. Its molecular formula is C23H19BrClN3S and its molecular weight is 484.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pyrazoline Derivatives
One study by Salih and Hawaiz (2017) describes the synthesis of new pyrazoline derivatives through a one-pot three-component reaction involving 4(4'-chlorobenzyloxy)acetophenone, thiosemicarbazide, and different substituted benzaldehydes. The resulting compounds were then converted to their corresponding thiazole derivatives, highlighting the versatility of pyrazoline scaffolds in chemical synthesis (Salih & Hawaiz, 2017).
Antimicrobial and Molecular Docking Analysis
Sivakumar et al. (2020) conducted a study on a novel pyrazole derivative, optimized using density functional theory (DFT). This study included quantum chemical calculations, frontier molecular orbitals analysis, and molecular electrostatic potential surface predictions. The compound was evaluated for in vitro antimicrobial activity against bacteria and fungi, demonstrating its potential in developing new antimicrobial agents. Molecular docking studies further supported the compound's antimicrobial activity, highlighting the role of specific atoms and groups in its efficacy (Sivakumar et al., 2020).
Pharmacological Activity Evaluation
Hussain and Kaushik (2015) synthesized a series of pyrazole derivatives and investigated their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. Some compounds exhibited potent anti-inflammatory activity with minimal side effects, indicating the therapeutic potential of pyrazole derivatives in treating inflammation and pain (Hussain & Kaushik, 2015).
Antidepressant Activity
Mathew, Suresh, and Anbazhagan (2014) synthesized a series of thiophene-based pyrazoline compounds and evaluated their antidepressant activity. One particular compound showed significant reduction in immobility time in both forced swimming and tail suspension tests, suggesting its potential as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).
Properties
IUPAC Name |
N-benzyl-5-(4-bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrClN3S/c24-18-12-10-17(11-13-18)21-14-22(19-8-4-5-9-20(19)25)28(27-21)23(29)26-15-16-6-2-1-3-7-16/h1-13,22H,14-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJXKSQHVXHJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=S)NCC3=CC=CC=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.